molecular formula C14H17NO4S2 B1439329 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate CAS No. 952340-39-5

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

Cat. No. B1439329
M. Wt: 327.4 g/mol
InChI Key: FQNGDMMHUSPFOL-UHFFFAOYSA-N
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Description

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is a chemical compound . It is also known as the main ring of Prasugrel .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a tetrahydrothieno pyridinone ring, which is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored under inert gas at a temperature below 0°C. It is hygroscopic and heat sensitive. Its molecular formula is C7H9NOS·HCl, and its molecular weight is 191.67 .

Scientific Research Applications

Developments in Synthesis Methodologies

The synthesis of closely related compounds, such as (S)-clopidogrel, highlights the importance of developing facile synthetic approaches to meet pharmaceutical demands. The review by Saeed et al. (2017) discusses the pros and cons of various synthetic methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. This review is instrumental for the scientific community in electing the best synthetic methodology for similar compounds and creating new synthesis ideas (Saeed et al., 2017).

Enhancement of Thermoelectric Performance

Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) by Zhu et al. (2017) summarizes methods to enhance its thermoelectric performance. This review could serve as a foundation for further investigations into improving the performance of related organic materials, suggesting potential applications of the tetrahydrothieno compound in thermoelectric materials (Zhu et al., 2017).

Catalytic Applications and Synthetic Pathways

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts is detailed by Parmar et al. (2023), emphasizing the broad applicability of these scaffolds in the medicinal and pharmaceutical industries. This review could hint at the tetrahydrothieno compound's relevance in creating lead molecules through catalytic applications (Parmar et al., 2023).

Environmental and Biological Studies

Research on polychlorinated dibenzothiophenes (PCDTs) by Huntley et al. (1994) evaluates sources and implications of PCDTs in environmental settings, suggesting a potential area of study for the environmental impact and biological interactions of the tetrahydrothieno compound (Huntley et al., 1994).

Safety And Hazards

This compound is classified as a skin irritant and can cause serious eye irritation. After handling, it is recommended to wash skin thoroughly. If skin or eye irritation occurs, medical advice or attention should be sought .

properties

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGDMMHUSPFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668256
Record name 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

CAS RN

952340-39-5
Record name 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the following, Reaction 2 and Reaction 3 are explained by Examples 5 to 17. In this case, yield means yield of 5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (mole) or 2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (mole) based on 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2one.p-toluenesulfonate (mole).
[Compound]
Name
5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 2
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 3
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 4
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 5
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 6
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

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